Trifluoromethanol
Overview
Description
Trifluoromethanol, also known as trifluoromethyl alcohol or perfluoromethanol, is a synthetic organic compound with the chemical formula CHF₃O. It is the simplest perfluoroalcohol and is characterized by its colorless gaseous state at room temperature. This compound is notable for its instability under normal conditions, making it a compound of interest in various scientific fields .
Preparation Methods
Trifluoromethanol can be synthesized through several methods:
Reaction with Trifluoromethyl Hypochlorite and Hydrogen Chloride: At temperatures around -120°C, this compound can be prepared by reacting trifluoromethyl hypochlorite with hydrogen chloride.
Equilibrium Reaction: this compound can also be synthesized through an equilibrium reaction where it eliminates hydrogen fluoride to form carbonyl fluoride.
Industrial Production: Industrial production methods often involve the use of superacids like fluoroantimonic acid to protonate the synthesized this compound, further shifting the equilibrium towards the desired product.
Chemical Reactions Analysis
Trifluoromethanol undergoes several types of chemical reactions:
Elimination Reaction: It eliminates hydrogen fluoride in an endothermic reaction to form carbonyl fluoride.
Substitution Reactions: This compound can participate in substitution reactions where the trifluoromethoxy group is introduced into various organic compounds.
Reagents and Conditions: Common reagents used in these reactions include trifluoromethyl hypochlorite, hydrogen chloride, and superacids.
Major Products: The major products formed from these reactions include carbonyl fluoride and various trifluoromethoxy-substituted organic compounds.
Scientific Research Applications
Trifluoromethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanol involves its ability to undergo elimination and substitution reactions. The trifluoromethoxy group can interact with various molecular targets, including enzymes and receptors, altering their activity. The high electronegativity of the fluorine atoms in this compound contributes to its unique reactivity and stability in certain chemical environments .
Comparison with Similar Compounds
Trifluoromethanol can be compared with other similar compounds such as:
Trifluoroethanol: Similar to this compound but with an additional carbon atom, making it a slightly larger molecule with different physical properties.
Perfluoroalcohols: These compounds, like this compound, contain fluorine atoms but differ in the number of carbon atoms and their overall structure.
Trifluoromethyl Ethers: These compounds contain the trifluoromethoxy group and are used in similar applications, but their reactivity and stability can vary based on their molecular structure.
This compound stands out due to its simplicity as the smallest perfluoroalcohol and its unique reactivity under specific conditions.
Properties
IUPAC Name |
trifluoromethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O/c2-1(3,4)5/h5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCZNEGTXVXAAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164217 | |
Record name | Methanol, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.013 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1493-11-4 | |
Record name | Trifluoromethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanol, trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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